5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid 5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16781295
InChI: InChI=1S/C29H18O8/c30-26(31)20-7-16(8-21(12-20)27(32)33)14-1-3-24-18(5-14)11-19-6-15(2-4-25(19)24)17-9-22(28(34)35)13-23(10-17)29(36)37/h1-10,12-13H,11H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)
SMILES:
Molecular Formula: C29H18O8
Molecular Weight: 494.4 g/mol

5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid

CAS No.:

Cat. No.: VC16781295

Molecular Formula: C29H18O8

Molecular Weight: 494.4 g/mol

* For research use only. Not for human or veterinary use.

5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid -

Specification

Molecular Formula C29H18O8
Molecular Weight 494.4 g/mol
IUPAC Name 5-[7-(3,5-dicarboxyphenyl)-9H-fluoren-2-yl]benzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C29H18O8/c30-26(31)20-7-16(8-21(12-20)27(32)33)14-1-3-24-18(5-14)11-19-6-15(2-4-25(19)24)17-9-22(28(34)35)13-23(10-17)29(36)37/h1-10,12-13H,11H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)
Standard InChI Key SHVNFNRBYJHTDF-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=C1C=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound features a central fluorene moiety (C13H10) symmetrically functionalized at the 2,7-positions with isophthalic acid groups. Each isophthalic acid subunit contains two carboxylic acid groups at the 1,3-positions of the benzene ring, resulting in four proton-donating sites . The planar fluorene core enables π-π stacking interactions, while the carboxylic acids facilitate coordination bonding with metal ions .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC29H18O8
Molecular Weight494.4 g/mol
IUPAC Name5-[7-(3,5-dicarboxyphenyl)-9H-fluoren-2-yl]benzene-1,3-dicarboxylic acid
PubChem CID102202263

Spectroscopic and Crystallographic Data

X-ray crystallography of related MOFs reveals that the fluorene diisophthalate ligand adopts a coplanar conformation when coordinated to metal clusters . Infrared spectroscopy typically shows strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch), consistent with carboxylic acid functionalities . Nuclear magnetic resonance (NMR) spectra in deuterated dimethyl sulfoxide (DMSO-d₆) exhibit characteristic fluorene proton resonances at δ 7.77–8.47 ppm and carboxylic acid protons at δ 13.48 ppm .

Synthesis and Purification

Synthetic Routes

The synthesis involves a Suzuki-Miyaura coupling reaction between 2,7-dibromo-9H-fluorene and isophthalic acid boronic esters, followed by acidic hydrolysis . A modified procedure from ZJU-60 MOF synthesis illustrates this approach:

  • Coupling Reaction: React 2,7-dibromofluorene with 3,5-dicarboxyphenylboronic acid under palladium catalysis.

  • Hydrolysis: Treat the intermediate with concentrated hydrochloric acid to convert ester groups to carboxylic acids.

  • Purification: Precipitate the product at pH 2, followed by filtration and washing .

Table 2: Representative Synthesis Parameters

ParameterConditionSource
CatalystPd(PPh₃)₄
SolventTetrahydrofuran/Water (3:1)
Reaction Temperature80°C, 24 hours
Yield97%

Challenges in Scalability

Despite high yields in laboratory settings, scalability is hindered by:

  • Pd Contamination: Residual palladium (≤50 ppm) requires costly purification steps .

  • Solubility: Limited solubility in common organic solvents (e.g., THF, DMF) complicates large-scale processing.

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

The compound serves as a linker in MOFs like ZJU-60, where it coordinates with Cu(II) ions to form a hexagonal porous framework . Key performance metrics include:

Table 3: ZJU-60 MOF Properties

PropertyValueSource
Pore Volume0.666 cm³/g
Methane Uptake18.7 mmol/g at 298 K
CO₂/CH₄ Selectivity12.5:1

Comparative Analysis with Structural Analogs

vs. Naphthalene-Based Analog

Replacing the fluorene core with naphthalene (as in 5,5'-(naphthalene-2,7-diyl)diisophthalic acid) reduces molecular weight to 456.4 g/mol but decreases rigidity . MOFs derived from the naphthalene analog exhibit 23% lower methane uptake capacity compared to ZJU-60 .

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